5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
Description
5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride is a heterocyclic organic compound featuring a 1,3,4-oxadiazol-2-one core substituted at the 5-position with a piperidin-3-yl group and stabilized as a hydrochloride salt. The oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and versatility in medicinal chemistry. Its synthesis likely involves condensation or substitution reactions, as seen in analogous oxadiazole derivatives (e.g., alkylation of pyridazinones in or glycidate-based cyclizations in ).
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-piperidin-3-yl-3H-1,3,4-oxadiazol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c11-7-10-9-6(12-7)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKCMSAECIGZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NNC(=O)O2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046079-37-1 | |
| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(3-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1046079-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have investigated the potential of 5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride as an anticancer agent. The compound has shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, its activity against various cancer cell lines has been documented, suggesting it may serve as a lead compound for further drug development .
Histone Deacetylase Inhibition
The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), particularly HDAC6. This inhibition is significant because HDACs play crucial roles in regulating gene expression and are implicated in cancer progression and neurodegenerative diseases. The structural features of the oxadiazole ring contribute to its binding affinity to HDACs, making it a candidate for therapeutic exploration in treating these conditions .
Pharmacological Applications
Neurological Disorders
this compound has been explored for its neuroprotective effects. Preliminary studies suggest that it may modulate neurotransmitter systems and exhibit neuroprotective properties against oxidative stress-induced neuronal damage. This positions the compound as a potential treatment for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against various bacterial strains. Its efficacy in inhibiting bacterial growth points to its potential use in developing new antibiotics or adjunct therapies for existing antibiotic-resistant infections .
Materials Science Applications
Polymer Chemistry
In materials science, this compound is being explored as a building block for synthesizing novel polymers with tailored properties. The incorporation of oxadiazole moieties into polymer backbones can enhance thermal stability and mechanical strength, making these materials suitable for high-performance applications .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induced apoptosis via the intrinsic pathway .
Case Study 2: Neuroprotection
In a preclinical trial reported in Neuroscience Letters, researchers tested the neuroprotective effects of the compound on neuronal cultures subjected to oxidative stress. The findings demonstrated a marked reduction in cell death and preservation of mitochondrial function when treated with this compound compared to untreated controls .
Mechanism of Action
The mechanism by which 5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride exerts its effects depends on its specific biological target. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The piperidine moiety may enhance the compound's binding affinity and selectivity towards its molecular targets.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride can be contextualized by comparing it to related oxadiazole derivatives (Table 1). Key differences lie in substituent groups, molecular weight, and applications.
Table 1: Comparison of 1,3,4-Oxadiazol-2-one Derivatives
*Estimated based on structural analysis.
Key Observations:
Thiophene and pyrrolopyrimidine substituents ( ) introduce aromatic or planar heterocycles, which may improve target binding in enzyme inhibition or receptor antagonism.
Molecular Weight and Complexity :
- The target compound (~216 g/mol) is lighter than derivatives like oxadiargyl (341 g/mol) or the pyrrolopyrimidine hybrid (298 g/mol) , suggesting better bioavailability.
Applications :
- Pesticide derivatives (e.g., oxadiargyl) feature bulky substituents (e.g., dichlorophenyl, tert-butyl) for environmental stability and herbicidal activity .
- Piperidine-containing analogs ( ) are common in neurological drug discovery due to their ability to cross the blood-brain barrier.
Safety and Handling: Safety data for the methylamino derivative ( ) highlights precautions like avoiding ignition sources (P210) and child exposure (P102), suggesting similar protocols may apply to the target compound.
Research Findings and Implications
- Structural Stability : The oxadiazole core’s metabolic resistance (common in agrochemicals ) is retained in the target compound, while the piperidinyl group may mitigate rapid clearance in vivo.
- Synthetic Challenges : Substitution at the 5-position of oxadiazoles often requires regioselective methods (e.g., ), which may limit scalability compared to simpler derivatives.
Biological Activity
5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C7H12ClN3O2
- Molar Mass : 205.64 g/mol
- Melting Point : 207 °C (solvent: ethanol) .
The biological activity of this compound has been associated with various mechanisms:
- Anticancer Activity : Studies have shown that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against several cancer cell lines. For instance, compounds similar to 5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol have demonstrated greater cytotoxicity than standard chemotherapy agents like doxorubicin against human leukemia and breast cancer cell lines .
- Induction of Apoptosis : Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving p53 expression and caspase activation. Flow cytometry assays confirmed that the compounds act in a dose-dependent manner to promote cell death .
Biological Activity Overview
| Activity Type | Cell Lines Tested | IC50 Values | Notes |
|---|---|---|---|
| Cytotoxicity | CEM-13 (leukemia), MCF-7 (breast) | < 10 µM | More potent than doxorubicin |
| Apoptosis Induction | MDA-MB-231 (breast), MEL-8 (melanoma) | Dose-dependent | Increased p53 and caspase-3 activity |
| Antimicrobial Activity | PANC-1 (pancreatic cancer) | MIC values from 8 to 16 µg/mL | Effective against resistant strains |
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines :
- Mechanistic Studies :
- Structure-Activity Relationship (SAR) :
Q & A
Basic Questions
Q. What are the recommended analytical techniques for confirming the structural integrity and purity of 5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride?
- Methodological Answer :
-
HPLC : Purity assessment (≥98%) should be performed using reverse-phase HPLC with UV detection at 206 nm, assuming uniform response factors for all components. Adjust mobile phase composition (e.g., ammonium acetate buffer, pH 6.5) to optimize resolution .
-
NMR Spectroscopy : Confirm structural integrity via - and -NMR. For example, detect residual solvents (e.g., 0.2% acetone in -NMR) and verify piperidine/oxadiazole ring resonances .
-
LC/MS : Validate molecular weight using electrospray ionization (ESI), comparing observed [M+H] peaks with theoretical values (e.g., 312.4 amu in related compounds) .
Analytical Technique Key Parameters Application HPLC Column: C18, Mobile phase: Ammonium acetate (pH 6.5)/acetonitrile Purity assessment -NMR Solvent: CDCl, Detection: 400–600 MHz Structural confirmation LC/MS Ionization: ESI+, Mass range: 100–1000 amu Molecular weight validation
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if airborne particles are generated .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks .
- Emergency Procedures :
- Skin Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .
- Ingestion : Rinse mouth and seek medical attention .
- Storage : Keep in sealed containers in dry, ventilated areas away from heat and light .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
- Methodological Answer :
-
Reagent Selection : Use oxalyl chloride for efficient activation of carboxylic acid intermediates, followed by coupling with nitrogen heterocycles (e.g., piperidine derivatives) .
-
Reaction Conditions : Optimize temperature (20–25°C), stoichiometry (1:1.5 molar ratio of substrate to heterocycle), and reaction time (1–5 hours) to minimize side products .
-
Purification : Employ silica gel column chromatography with chloroform/methanol (50:1) for high-purity isolation .
Parameter Optimal Range Impact on Yield Temperature 20–25°C Prevents decomposition Stoichiometry 1:1.5 (substrate:heterocycle) Maximizes coupling efficiency Solvent System Chloroform/methanol (50:1) Enhances product elution
Q. How should researchers resolve discrepancies between theoretical and observed spectral data during structural characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR, LC/MS, and IR data with computational predictions (e.g., PubChem’s InChI key or molecular formula validation) .
- Impurity Analysis : Identify contaminants (e.g., residual solvents, unreacted intermediates) via -NMR or GC-MS .
- Dynamic Light Scattering (DLS) : Assess aggregation states in solution, which may alter spectral profiles .
Q. What strategies are effective for evaluating the compound’s stability under varying storage conditions?
- Methodological Answer :
-
Accelerated Degradation Studies : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible) for 4–12 weeks. Monitor degradation via HPLC .
-
pH Stability : Test solubility and stability in buffers (pH 3–9) to identify optimal formulation conditions .
Condition Test Protocol Stability Metric Thermal 40°C, 12 weeks % Purity loss (HPLC) Photolytic UV light (320–400 nm) Degradation product formation
Q. What in vitro assays are suitable for preliminary evaluation of its pharmacological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric readouts .
- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines to assess cytotoxicity .
- Molecular Docking : Predict binding affinity to biological targets (e.g., serotonin receptors) using software like AutoDock Vina .
Data Contradiction Analysis
Q. How should conflicting bioactivity data from different assay platforms be reconciled?
- Methodological Answer :
- Assay Validation : Verify consistency using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Buffer Compatibility : Ensure assay buffers do not interfere with compound solubility or stability (e.g., avoid DMSO concentrations >1%) .
- Dose-Response Curves : Generate IC or EC values across multiple replicates to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
